REACTION_CXSMILES
|
[NH2:1][C:2]1[C:15]([Br:16])=[CH:14][C:5]2[C:6]([C:9]([O:11]CC)=[O:10])=[CH:7][O:8][C:4]=2[CH:3]=1.O[Li].O.Cl>O1CCOCC1.O>[NH2:1][C:2]1[C:15]([Br:16])=[CH:14][C:5]2[C:6]([C:9]([OH:11])=[O:10])=[CH:7][O:8][C:4]=2[CH:3]=1 |f:1.2|
|
Name
|
|
Quantity
|
58 g
|
Type
|
reactant
|
Smiles
|
NC1=CC2=C(C(=CO2)C(=O)OCC)C=C1Br
|
Name
|
LiOH.H2O
|
Quantity
|
42.8 g
|
Type
|
reactant
|
Smiles
|
O[Li].O
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
solvent
|
Smiles
|
O1CCOCC1
|
Name
|
|
Quantity
|
850 mL
|
Type
|
solvent
|
Smiles
|
O
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
Cl
|
Name
|
|
Quantity
|
400 mL
|
Type
|
solvent
|
Smiles
|
O
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
TEMPERATURE
|
Details
|
The reaction mixture was refluxed for 2 hours
|
Duration
|
2 h
|
Type
|
FILTRATION
|
Details
|
the resulting solid was filtered
|
Name
|
|
Type
|
product
|
Smiles
|
NC1=CC2=C(C(=CO2)C(=O)O)C=C1Br
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 51 g | |
YIELD: PERCENTYIELD | 97% | |
YIELD: CALCULATEDPERCENTYIELD | 97.6% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |